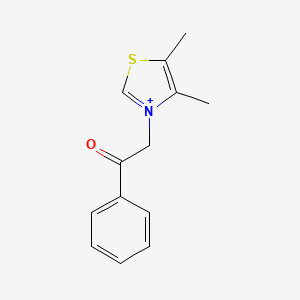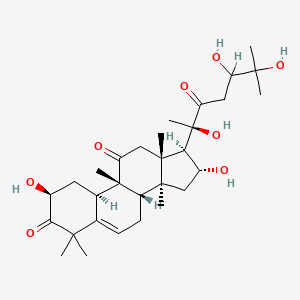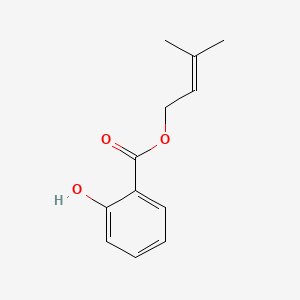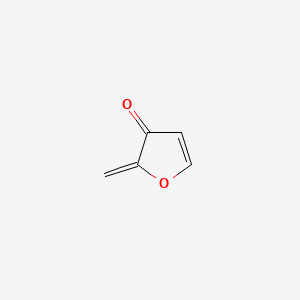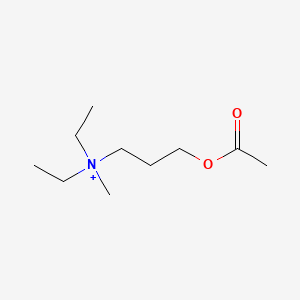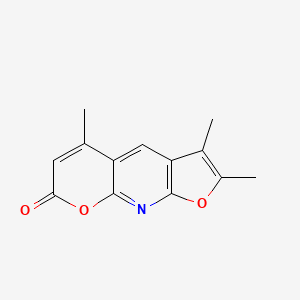
2-Amino-4,5-difluorobenzoic acid
Übersicht
Beschreibung
2-Amino-4,5-difluorobenzoic acid (2-AFB) is an organic compound containing two functional groups, an amine and a carboxylic acid. It is a white crystalline solid that is soluble in water and has a molecular weight of 178.06. 2-AFB is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of fluorinated aromatic compounds and has been studied for its potential applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Analysis
2-Amino-4,5-difluorobenzoic acid (2A45DFBA) has been studied using Fourier Transform Raman and Fourier Transform Infrared spectroscopy. The equilibrium geometry, vibrational frequencies, infrared intensities, and Raman scattering activities of 2A45DFBA were analyzed. This research provides detailed interpretations of the infrared and Raman spectra of 2A45DFBA, contributing to the understanding of its molecular properties and potential applications in various scientific fields (Sundaraganesan, Ilakiamani, & Joshua, 2007).
Application in Glycan Analysis
2-Aminobenzoic acid, a related compound, has been utilized as a labeling reagent in glycan analysis. It is used for derivatizing released N-glycans, increasing mass spectrometric sensitivity and enabling fluorescence-chromatography based glycan quantification. This process is significant in the analysis of glycoproteins and can be applied in various research areas, including glycomics (Hronowski, Wang, Sosic, & Wei, 2020).
Pharmaceutical Applications
This compound and its derivatives have been evaluated for their potential as prodrugs in antitumor treatments. Amino acid conjugation to the primary amine function of related compounds has been explored to overcome limitations posed by drug lipophilicity, showing promise in the development of new pharmaceutical agents (Bradshaw et al., 2002).
Role in Peptide Synthesis
Research has shown the incorporation of 2-aminobenzoic acid derivatives in nascent peptide chains. This advancement allows for the expression of macrocyclic peptides containing exotic amino acids, including aminobenzoic acid derivatives, highlighting their potential in peptide synthesis and related applications (Katoh & Suga, 2020).
Chemical Synthesis
This compound is valuable in the chemical synthesis of other fluorinated compounds. For instance, its derivatives have been used in the synthesis of trifluorobenzoic acid, a crucial intermediate in the pharmaceutical industry and material science (Deng et al., 2015).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Amino-4,5-difluorobenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to participate in peptide synthesis reactions . The compound’s fluorine atoms can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and activity. Additionally, the amino group can engage in nucleophilic interactions, affecting enzyme catalysis and protein-protein interactions.
Cellular Effects
This compound impacts various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can modulate signaling cascades, leading to changes in gene expression patterns. Furthermore, its effects on cellular metabolism may involve alterations in metabolic flux and the levels of specific metabolites . These changes can have downstream effects on cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can result in conformational changes that either enhance or inhibit enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that this compound is relatively stable under standard laboratory conditions, but its degradation products can influence long-term cellular function . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular processes, including changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and impaired organ function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of intermediate and final products that can influence cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in different cellular compartments. The distribution of this compound can affect its activity and function, as its interactions with biomolecules may vary depending on its localization within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its effects on cellular processes. For example, this compound may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression .
Eigenschaften
IUPAC Name |
2-amino-4,5-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOZIZVTANAGCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352890 | |
| Record name | 2-Amino-4,5-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83506-93-8 | |
| Record name | 2-Amino-4,5-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4,5-difluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Amino-4,5-difluorobenzoic acid used in the synthesis of potentially therapeutic compounds?
A1: this compound serves as a crucial starting material in the multi-step synthesis of a novel fluorinated nucleoside, 1-(α-D-ribofuranosyl)-6,7-difluoro-2-methyl-4-quinazolinone []. This synthesis involves reacting this compound with acetic anhydride followed by ammonia to form (1H)-6,7-difluoro-2-methyl-4-quinazolinone. This intermediate then undergoes ribosylation and deprotection steps to yield the final nucleoside compound. This nucleoside exhibits promising in silico results as a potential inhibitor of both the COVID-19 main protease (Mpro) and the acetylcholinesterase (AChE) enzyme, which is a target for Alzheimer's disease treatment [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[[(5-Bromo-2-furanyl)-oxomethyl]amino]-2-methylbenzoic acid](/img/structure/B1220622.png)
